2,5-Bis(octyloxy)terephthalohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

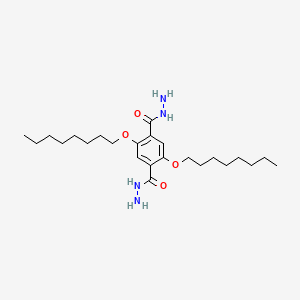

2,5-Bis(octyloxy)terephthalohydrazide is an organic compound with the molecular formula C24H42N4O4 and a molecular weight of 450.61 g/mol . This compound is characterized by the presence of two octyloxy groups attached to a terephthalohydrazide core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2,5-Bis(octyloxy)terephthalohydrazide typically involves the reaction of 2,5-dihydroxyterephthalic acid with octyl bromide in the presence of a base to form 2,5-bis(octyloxy)terephthalic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Analyse Chemischer Reaktionen

2,5-Bis(octyloxy)terephthalohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The octyloxy groups can be substituted with other alkoxy groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,5-Bis(octyloxy)terephthalohydrazide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various polymers and organic frameworks.

Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Wirkmechanismus

The mechanism of action of 2,5-Bis(octyloxy)terephthalohydrazide involves its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can influence the stability and reactivity of the compound, making it useful in various applications. The molecular pathways involved depend on the specific application and the environment in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2,5-Bis(octyloxy)terephthalohydrazide can be compared with other similar compounds such as:

2,5-Bis(allyloxy)terephthalohydrazide: This compound has allyloxy groups instead of octyloxy groups, which can influence its reactivity and applications.

2,5-Bis(methoxy)terephthalohydrazide: The presence of methoxy groups can lead to different chemical properties and uses.

2,5-Bis(ethoxy)terephthalohydrazide:

The uniqueness of this compound lies in its specific octyloxy groups, which provide distinct hydrophobic properties and influence its interactions in various environments .

Biologische Aktivität

2,5-Bis(octyloxy)terephthalohydrazide is a synthetic organic compound characterized by its hydrazide functional group attached to a terephthalic backbone. Its chemical formula is C30H46N4O4, and it has a molecular weight of approximately 506.7 g/mol. This compound is notable for its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of the biological activity of this compound, including synthesis methods, biological mechanisms, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of terephthalic acid derivatives with hydrazine derivatives in the presence of appropriate solvents and catalysts. The incorporation of octyloxy groups enhances the solubility and modifies the physical properties of the compound, making it suitable for various applications in medicinal chemistry and materials science.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound often exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. For instance, compounds with hydrazide functionalities have been shown to possess inhibitory effects against various Gram-positive and Gram-negative bacteria.

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Significant |

| Pseudomonas aeruginosa | Weak |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested through its ability to modulate inflammatory pathways. Compounds similar to it have been documented to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the inflammatory response.

Anticancer Activity

Preliminary findings indicate that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with DNA or specific proteins involved in cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have emerged based on studies of related compounds:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- DNA Interaction : It could intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The potential generation of ROS may contribute to its cytotoxic effects against cancer cells.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Study on Antimicrobial Activity : A recent study evaluated a series of hydrazone derivatives against various microbial strains. The results indicated that specific structural modifications enhanced antimicrobial efficacy significantly compared to standard antibiotics.

- Anti-inflammatory Research : A case study focused on hydrazide derivatives showed promising results in reducing inflammation in animal models by inhibiting NF-kB signaling pathways.

Eigenschaften

IUPAC Name |

2,5-dioctoxybenzene-1,4-dicarbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N4O4/c1-3-5-7-9-11-13-15-31-21-17-20(24(30)28-26)22(18-19(21)23(29)27-25)32-16-14-12-10-8-6-4-2/h17-18H,3-16,25-26H2,1-2H3,(H,27,29)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIHIEFVWVUJKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1C(=O)NN)OCCCCCCCC)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.